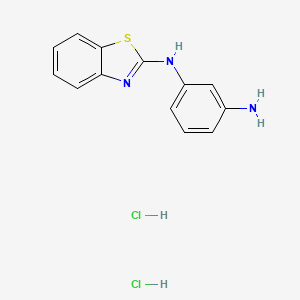

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The compound’s molecular structure consists of a 1,3-benzothiazole core (benzene fused to a thiazole ring) linked via a nitrogen atom to a benzene ring bearing two amine groups at the 1,3-positions. Key structural features include:

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₃Cl₂N₃S | |

| Molecular weight | 314.23 g/mol | |

| Benzothiazole core | Fused benzene-thiazole (S-N-C ring) | |

| Substituents | 1,3-diaminobenzene, two Cl⁻ counterions |

Crystallographic studies of analogous benzothiazole derivatives reveal planar molecular geometries with dihedral angles between aromatic rings typically <10° due to strong π-conjugation. The dihydrochloride form introduces ionic interactions that stabilize the crystal lattice. Chloride ions likely act as hydrogen bond acceptors, forming intermolecular networks with NH groups and aromatic C–H donors.

Key Observations from Analogous Systems

- Thiazole Ring Geometry : The thiazole ring adopts a nearly planar conformation with S–N bond lengths of ~1.65 Å and C–S/C–N bonds averaging 1.75–1.80 Å.

- Amine Group Orientation : The 1,3-diaminobenzene substituent adopts a meta configuration, allowing intramolecular hydrogen bonding between NH groups and adjacent Cl⁻ ions.

- Crystal Packing : Molecules often form centrosymmetric dimers via N–H···Cl interactions, with extended hydrogen-bonded chains in the solid state.

Electronic Structure and Quantum Chemical Calculations

The electronic properties of this compound are influenced by the conjugated benzothiazole core and electron-donating amine groups. Key insights from computational studies:

| Property | Value/Description | Source |

|---|---|---|

| HOMO (π-character) | Localized on benzothiazole ring | |

| LUMO (π*-character) | Delocalized across thiazole ring | |

| HOMO-LUMO gap | ~3.5–4.0 eV (estimated) |

Critical Findings :

- Conjugation Effects : The benzothiazole’s extended π-system lowers the HOMO energy level compared to isolated benzene or thiazole derivatives.

- Amine Group Influence : The 1,3-diaminobenzene substituent donates electron density into the benzothiazole core, stabilizing the HOMO and reducing the HOMO-LUMO gap.

- Chloride Ion Impact : The counterions do not directly participate in π-conjugation but modulate intermolecular interactions via electrostatic effects.

Quantum chemical calculations (e.g., DFT) predict frontier molecular orbitals aligned with the benzothiazole’s aromatic system, consistent with its role in charge-transfer complexes.

Hydrogen Bonding Network in Solid-State Configuration

The solid-state structure is dominated by hydrogen bonding involving NH groups, Cl⁻ ions, and aromatic C–H donors.

Hydrogen Bonding Parameters

Network Architecture :

- Primary Chains : NH groups form linear N–H···Cl bonds with chloride ions, creating one-dimensional chains.

- Secondary Links : C–H···N interactions between benzothiazole C–H donors and amine NH acceptors stabilize adjacent chains into a 2D lattice.

- Tertiary Interactions : Weak van der Waals forces between aromatic rings further rigidify the structure.

Properties

IUPAC Name |

3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.2ClH/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13;;/h1-8H,14H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCYADBAPWEWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are part of many important drugs and useful compounds. They are known to exhibit various biological activities and are found in many potent pharmacological agents. For example, they show activities like anti-microbial, anti-inflammatory, anti-viral, anti-cancer, and anti-oxidant .

The mode of action of benzothiazoles depends on their exact chemical structure. Some benzothiazoles act by intercalating with DNA, thereby disrupting the normal function of the cell. Others may inhibit key enzymes or proteins in the cell, leading to cell death .

The biochemical pathways affected by benzothiazoles also depend on their exact structure and target. For example, if a benzothiazole compound inhibits a key enzyme in a biochemical pathway, it can lead to the accumulation or depletion of certain metabolites, affecting the normal function of the cell .

The pharmacokinetics of benzothiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their chemical structure. Some benzothiazoles are well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

The result of action of benzothiazoles can range from the death of microbial cells in the case of anti-microbial activity, to the death of cancer cells in the case of anti-cancer activity .

The action environment can influence the activity of benzothiazoles. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Biological Activity

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride (CAS Number: 1016862-15-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11N3S

- Molecular Weight : 241.31 g/mol

- IUPAC Name : 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride

- CAS Number : 1016862-15-9

Biological Activity Overview

Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has been studied for its potential as an anticancer agent and its activity against various pathogens.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine | HeLa | 0.95 | Induction of apoptosis |

| Sorafenib | HeLa | 7.91 | VEGFR inhibition |

| Prototype Compound (5d) | HeLa | 0.37 | Apoptotic pathway activation |

The data shows a significantly lower IC50 value for the benzothiazole derivative compared to sorafenib, indicating higher potency in inducing apoptosis in HeLa cells .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted the effectiveness of various benzothiazole compounds against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine is attributed to several mechanisms:

- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through activation of caspases.

- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the sub-G1 phase in cancer cells.

- VEGFR Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H11N3S·2HCl

- Molecular Weight : 241.31 g/mol

- CAS Number : 1181522-20-2

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride, exhibit antimicrobial properties against various bacteria. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

| Bacteria Tested | Effectiveness |

|---|---|

| E. coli | Effective |

| Pseudomonas aeruginosa | Effective |

| Staphylococcus epidermidis | Effective |

Antileishmanial Activity

The compound has been investigated for its antileishmanial properties. A study demonstrated that certain derivatives of benzothiazole showed promising activity against Leishmania species, which are responsible for leishmaniasis .

Biochemical Research

1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride is utilized in proteomics research as a biochemical tool. Its application includes acting as a fluorescent probe for imaging biological processes due to its ability to bind selectively to specific biomolecules .

Dye and Pigment Development

Benzothiazole derivatives are often used in the development of dyes and pigments due to their vibrant colors and stability. The compound's structure allows it to be incorporated into various polymer matrices, enhancing the optical properties of materials .

| Application Area | Details |

|---|---|

| Dyes | Used in textile and plastic industries |

| Pigments | Enhances color stability in polymers |

Case Study 1: Synthesis and Evaluation of Antimicrobial Agents

A research team synthesized several benzothiazole derivatives, including 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride. They evaluated their antimicrobial activity through minimum inhibitory concentration (MIC) assays against various pathogens. The results indicated significant antimicrobial efficacy, supporting the potential use of these compounds in pharmaceutical formulations .

Case Study 2: Fluorescent Probes in Cellular Imaging

In another study focused on cellular imaging techniques, researchers employed this compound as a fluorescent probe to visualize cellular components in live cells. The results demonstrated that the compound could effectively label specific organelles, providing insights into cellular dynamics and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:

- Core Structure : Benzene-1,3-diamine.

- Substituent : 1,3-Benzothiazol-2-yl group.

- Salt Form : Dihydrochloride (enhances solubility and stability).

- Molecular Weight : 277.77 g/mol .

Analog 1: 6-Methyl-N¹-(5-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine dihydrochloride (36b)

- Core Structure : Benzene-1,3-diamine.

- Substituents : 5-(Pyridin-3-yl)thiazol-2-yl group + methyl group.

- Salt Form: Dihydrochloride monohydrate.

- Molecular Weight : Higher than the target compound due to pyridinyl and methyl groups .

Analog 2: N¹-(4-Methyl-1,3-thiazol-2-yl)benzene-1,3-diamine hydrochloride

- Core Structure : Benzene-1,3-diamine.

- Substituent : 4-Methylthiazol-2-yl group.

- Salt Form : Hydrochloride.

Analog 3: 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Core Structure : Benzamide.

- Substituents : 1,3-Thiazol-2-yl group + dichloro groups.

- Salt Form: None (neutral compound).

- Molecular Weight : 297.16 g/mol .

Analog 4: N¹-Phenylbenzene-1,3-diamine hydrochloride

Physicochemical Properties

| Property | Target Compound | Analog 1 (36b) | Analog 2 | Analog 3 | Analog 4 |

|---|---|---|---|---|---|

| Solubility | High (dihydrochloride) | High (dihydrochloride) | Moderate (hydrochloride) | Low (neutral) | Moderate (hydrochloride) |

| Molecular Weight | 277.77 g/mol | >277.77 g/mol | ~277.77 g/mol | 297.16 g/mol | ~220 g/mol |

| Aromaticity | High (benzothiazole) | High (pyridinyl-thiazole) | Moderate (methylthiazole) | High (thiazole + benzene) | High (phenyl) |

| Polarity | Moderate (diamine + salt) | Moderate (diamine + salt) | Moderate | Low (amide + dichloro) | Low (phenyl) |

Key Differentiators

Salt Form :

- Dihydrochloride salts (target compound, Analog 1) improve aqueous solubility over neutral (Analog 3) or single-salt (Analog 2, 4) forms .

Synthetic Complexity :

- Analog 1 requires multi-step catalytic reduction, while the target compound’s synthesis may involve simpler coupling reactions .

Preparation Methods

Condensation of 2-Aminothiophenol with Aromatic Aldehydes

Overview:

One of the most common and efficient routes to benzothiazole derivatives involves the condensation of 2-aminothiophenol with aromatic aldehydes. This method is widely used due to its simplicity, high yield, and mild reaction conditions.

- 2-Aminothiophenol is reacted with substituted benzene-1,3-diamine or aromatic aldehydes in the presence of catalysts such as ammonium chloride or iodine.

- Solvent systems such as methanol/water (15:1 v/v) have been identified as optimal for high yields at room temperature.

- The reaction is typically carried out under stirring, sometimes with heating or microwave assistance for faster conversion.

- Ammonium chloride acts as a cheap, metal-free catalyst enhancing reaction rates and yields.

- Iodine catalysis under solvent-free microwave conditions has been reported to complete reactions within 10 minutes with excellent yields.

- Other catalysts include heterogeneous catalysts like ZnO-beta zeolite and Co3O4 nanoflakes, which facilitate green and reusable catalytic systems.

Reaction Scheme:

$$

\text{2-Aminothiophenol} + \text{Benzene-1,3-diamine derivative} \xrightarrow[\text{Catalyst}]{\text{Solvent, Temp}} \text{1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine}

$$

Data Table: Optimization of Reaction Conditions Using Co3O4 Nanoflakes

| Entry | Solvent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol (1 ml) | Co3O4 nanoflakes | 10 | 92 |

| 2 | THF (1 ml) | Co3O4 nanoflakes | 30 | 55 |

| 3 | 1,2-Dichloroethane (1 ml) | Co3O4 nanoflakes | 30 | 48 |

| 4 | Neat | Co3O4 nanoflakes | 5 | 95 |

Source: Experimental data from synthesis optimization studies

Reaction via N-Substituted Benzothiazol-2-Amines

Overview:

An alternative route involves the synthesis of N-substituted benzothiazol-2-amines followed by further functionalization to obtain the target diamine dihydrochloride salt.

- Substituted anilines are reacted with potassium thiocyanate and acid to form N-substituted benzothiazol-2-amines.

- The intermediate is then converted into the dihydrochloride salt by treatment with hydrochloric acid under controlled temperature (below 10 °C).

- The salt is purified by recrystallization from hot water and neutralization with aqueous ammonia.

- Formation of N-substituted benzothiazol-2-amine via reaction of substituted aniline with potassium thiocyanate.

- Isolation of hydrochloride salt by acid treatment and filtration.

- Recrystallization and neutralization to yield pure 1-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine dihydrochloride.

- Temperature control is critical to prevent side reactions.

- The product is typically isolated as a solid salt, facilitating handling and purification.

One-Pot Solid-Phase Microwave-Assisted Synthesis

Overview:

Recent advances have introduced solvent-free, microwave-assisted methods that significantly reduce reaction time and improve yields.

- 2-Aminothiophenol and benzoic acid derivatives are mixed with a catalytic amount of molecular iodine.

- The mixture is subjected to microwave irradiation under solid-phase conditions.

- The reaction completes within 10 minutes, yielding benzothiazole derivatives efficiently.

- Solvent-free conditions reduce environmental impact.

- Short reaction times and high yields.

- Low catalyst loading reduces cost.

Condensation with Carboxylic Acids and Acyl Chlorides

Overview:

Other synthetic routes involve the condensation of 2-aminothiophenol with carboxylic acids or acyl chlorides under acidic or ionic liquid media.

- Methane sulfonic acid/silica gel catalyzed condensation at 140 °C.

- Use of ionic liquids such as 1-butylimidazolium tetrafluoroborate to facilitate condensation with benzoyl chlorides.

- Reflux in trimethylsilyl polyphosphate ester (PPSE) for various reaction times.

- High yields and selectivity.

- Some methods are solvent-free and recyclable.

- Ionic liquids provide green chemistry advantages.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Condensation with aromatic aldehydes | 2-Aminothiophenol + aldehyde | Ammonium chloride, methanol/water | Mild conditions, high yield | 85-95 |

| N-Substituted benzothiazol-2-amine | Substituted aniline + KSCN | Acid, low temp (<10 °C) | Pure salt isolation | 80-90 |

| Microwave-assisted solid-phase | 2-Aminothiophenol + benzoic acid | Molecular iodine, microwave, solvent-free | Fast, green, high yield | >90 |

| Condensation with carboxylic acids | 2-Aminothiophenol + carboxylic acid | MeSO3H/SiO2, PPSE, ionic liquids | High yield, recyclable catalyst | 75-90 |

Q & A

Q. Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (methanol/ether). Use SHELXL for refinement, focusing on H-bonding (e.g., N–H⋯Cl interactions) and π-stacking of benzothiazole/benzene rings .

- Validation Tools : Apply PLATON or CCDC Mercury to check for twinning or disorder, which may explain conformational variations .

- Example : Centrosymmetric dimers via N–H⋯N bonds (as in nitazoxanide analogs) stabilize the crystal lattice .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electron distribution. The benzothiazole moiety acts as an electron-deficient site, favoring nucleophilic attacks .

- Molecular Docking : Use AutoDock Vina to simulate binding to PFOR enzyme (a target in anaerobic organisms). The amide group may form hydrogen bonds with active-site residues .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Photolytic : Expose to UV light (ICH Q1B guidelines); check for color changes or precipitate formation .

- Recommendation : Store in amber vials at –20°C under argon to prevent oxidation .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Q. Methodological Answer :

- Dose-Response Studies : Test across a concentration range (1–100 µM) to identify EC50 values. Use positive controls (e.g., metronidazole for anaerobic pathogens) .

- Mechanistic Profiling : Compare RNA-seq data from treated vs. untreated Clostridium difficile to identify differentially expressed genes (e.g., PFOR pathway) .

- Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to enhance bioavailability in in vivo assays .

Advanced: What strategies improve the compound’s selectivity for target vs. off-target interactions?

Q. Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., –CF3) on the benzene ring to enhance binding specificity .

- Replace dihydrochloride with mesylate salt to reduce ionic interference .

- SPR Biosensing : Measure binding kinetics (KD) to immobilized PFOR enzyme vs. human carbonic anhydrase II to assess selectivity .

Basic: What spectroscopic techniques differentiate polymorphic forms of the compound?

Q. Methodological Answer :

- IR Spectroscopy : Compare NH stretching (3300–3400 cm<sup>−1</sup>) and benzothiazole C=N (1620 cm<sup>−1</sup>) peaks across polymorphs .

- PXRD : Identify distinct diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 10.2°, 15.8°) .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 196–201°C (decomp.) | |

| Solubility (25°C) | Shake-flask | 2.1 mg/mL in water | |

| LogP (free base) | HPLC (C18) | 3.2 ± 0.1 | |

| Crystallographic Space Group | XRD | P21/c |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.